2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 3 with a 4-bromophenyl group. A sulfanyl acetamide linker bridges the thienopyrimidine moiety to a 2-(trifluoromethyl)phenyl group. The fused thienopyrimidine system provides rigidity, favoring π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-8H,9-11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGTWMHDXQFCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is usually introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where the trifluoromethylphenyl group is introduced using a suitable trifluoromethylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are often employed in cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the thieno[3,2-d]pyrimidine core is believed to enhance the interaction with microbial targets, thereby improving efficacy against resistant strains .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 1 |
| Compound B | E. faecium | 16 |
| Compound C | Candida auris | <16 |
Anticancer Potential
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival. Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cells, it was found that certain modifications to the structure significantly enhanced potency. The introduction of halogen substituents was particularly effective in increasing the interaction with DNA and other cellular targets.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences : Chlorine replaces bromine at the phenyl ring.
- Impact : Chlorine’s lower electronegativity and smaller atomic radius may reduce binding affinity compared to bromine. Molecular docking studies suggest weaker van der Waals interactions in halogen-bonding pockets .
- Bioactivity : Less potent in kinase inhibition assays (IC₅₀ = 120 nM vs. 85 nM for the bromo analogue) .
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3)
- Key Differences : Fluorine replaces bromine; acetamide linked to benzothiazole instead of trifluoromethylphenyl.
- Impact : Fluorine’s high electronegativity enhances polarity but reduces hydrophobic interactions. The benzothiazole group confers Wnt pathway inhibition, diverging from the target compound’s likely kinase targets .
Analogues with Varied Heterocyclic Cores
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Core Structure: 1,2,4-Triazole instead of thienopyrimidine.
- Impact: The triazole’s electron-deficient nature alters hydrogen-bonding capacity. Reduced planarity compared to thienopyrimidine may limit intercalation with protein targets .
- Synthesis : Lower yield (72%) due to steric hindrance from the cyclohexyl group .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Core Structure : Simplified dihydropyrimidine lacking the fused thiophene ring.
- Impact: Absence of the thieno ring reduces aromatic stacking interactions, leading to 10-fold lower activity in antiproliferative assays .
Analogues with Modified Acetamide Substituents
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c)
- Key Differences: Amino linker replaces sulfanyl; trifluoromethyl at position 3 instead of 2.
- Impact: The amino group enhances solubility but reduces metabolic stability. Positional isomerism of the trifluoromethyl group decreases TRK inhibitory activity (IC₅₀ = 150 nM vs. 85 nM for the target compound) .
- Synthesis : High yield (88%) and purity (99.5% HPLC) .
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Key Differences : Additional phenyl group at position 7 and methyl at position 3.
- However, steric hindrance may limit target engagement .
Comparative Data Tables
Key Research Findings
Halogen Effects : Bromine at R1 optimizes kinase inhibition compared to chlorine or fluorine, balancing electronegativity and steric bulk .
Linker Importance: Sulfanyl groups enhance metabolic stability over amino linkers, critical for in vivo efficacy .
Core Rigidity: The thienopyrimidine core outperforms simpler dihydropyrimidines or triazoles in target engagement due to enhanced π-π interactions .
Substituent Position : Trifluoromethyl at position 2 (vs. 3) improves TRK selectivity by aligning with hydrophobic pockets .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C14H12BrN3O2S2
- Molecular Weight : 398.29 g/mol
- CAS Number : 687566-34-3
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including antimicrobial and anticancer properties. The specific compound under discussion has shown promising results in various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thienopyrimidine compounds. For instance, a study on related thiazole derivatives demonstrated substantial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . While specific data on the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines. In particular, studies involving related compounds have shown that modifications in the structure can significantly enhance anticancer activity. For example, compounds with similar thienopyrimidine frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies and Research Findings
The mechanism by which thienopyrimidine derivatives exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair, protein synthesis, or cell signaling pathways. For instance, many compounds in this class have been shown to inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
Q & A
Q. Key Challenges :
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers due to steric hindrance from the trifluoromethyl group .
- Yield Optimization : Intermediate bromophenyl-thienopyrimidinone yields drop below 40% without inert atmosphere protection .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 527.8 [M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Single-crystal analysis reveals planar thienopyrimidinone core (dihedral angle <5° with bromophenyl) and hydrogen bonding between acetamide NH and pyrimidinone O .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfanyl coupling steps using B3LYP/6-31G(d) to identify rate-limiting stages. For example, sulfanyl-acetamide bond formation has a ΔG‡ of 25–30 kcal/mol .
- COMSOL Multiphysics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents reduce activation energy by 15% due to stabilization of charged intermediates .
- Machine Learning : Train models on reaction yield datasets (temperature, catalyst loading) to predict optimal conditions. Random forest algorithms achieve R² >0.85 for Pd-catalyzed steps .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Re-test conflicting IC₅₀ values (e.g., 2–10 μM in kinase assays) using standardized protocols (e.g., ADP-Glo™ kinase assay) with positive controls (staurosporine) .
- Off-Target Profiling : Use proteome-wide affinity chromatography (Silac-based MS) to identify nonspecific binding to albumin or cytochrome P450 isoforms, which may inflate activity .
- Structural Analog Comparison : Compare with N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (IC₅₀ = 5 μM) to assess substituent effects on selectivity .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulations show the trifluoromethyl group occupies a hydrophobic pocket in kinase ATP-binding sites (binding energy −9.2 kcal/mol) .
- Enzyme Kinetics : Lineweaver-Burk plots indicate non-competitive inhibition (Km unchanged, Vmax reduced) for EGFR kinase, suggesting allosteric modulation .
- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) reveal t₁/₂ = 45 min due to CYP3A4-mediated oxidation of the thienopyrimidinone ring .
Basic: How is crystal structure determination performed for structural validation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
